
1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring. This compound is commonly used in organic synthesis, particularly in the protection of amines during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs flow microreactor systems to enhance efficiency, versatility, and sustainability. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as hydrochloric acid (HCl) in methanol or trifluoroacetic acid (TFA) in dichloromethane are used for Boc group removal.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is widely used in peptide synthesis as a protecting group for amines.
Biology: The compound is used in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mecanismo De Acción
The mechanism of action of 1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group is introduced to protect the amine functionality during synthetic steps that might otherwise affect it. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions. This process involves the formation of a tert-butyl cation intermediate, which is then eliminated to yield the free amine .
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-Boc-3-pyrrolidinecarboxylic acid: Similar in structure but with a different stereochemistry.
N-Boc-pyrrolidine-3-carboxylic acid: Another Boc-protected pyrrolidine derivative.
1-tert-Butoxycarbonyl-3-pyrrolidone: A related compound with a different functional group.
Uniqueness
1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of the Boc protecting group and the pyrrolidine ring. This combination provides stability under basic conditions and ease of removal under acidic conditions, making it highly versatile in synthetic applications.
Propiedades
Número CAS |
1245647-86-2 |
|---|---|
Fórmula molecular |
C11H17NO6 |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyloxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H17NO6/c1-11(2,3)18-10(16)17-9(15)12-5-4-7(6-12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14) |
Clave InChI |
QXUNNVVSKDLGTR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)OC(=O)N1CCC(C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


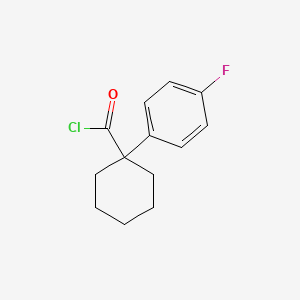

![3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12840098.png)
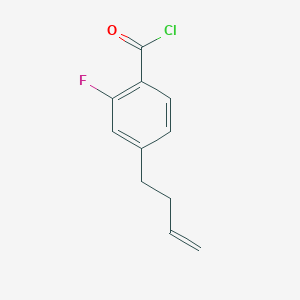
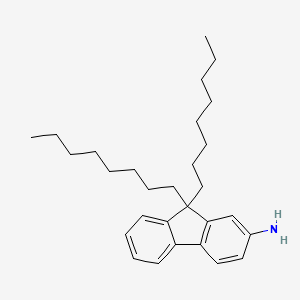



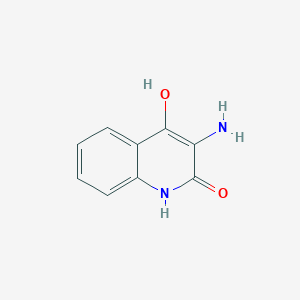
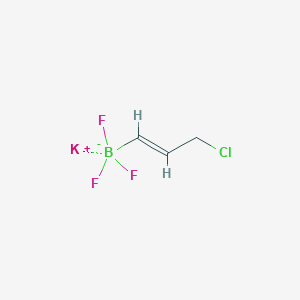

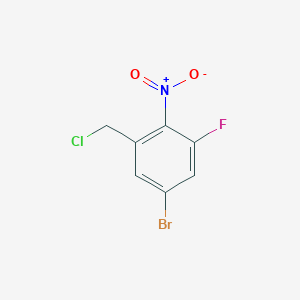

![6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12840157.png)
